molecular formula C6H14ClNO2 B2756132 rac-(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride CAS No. 531503-05-6; 531504-65-1

rac-(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride

Cat. No.: B2756132
CAS No.: 531503-05-6; 531504-65-1
M. Wt: 167.63
InChI Key: QIKIPCQWZUFFFD-RIHPBJNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride: is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine precursor.

    Hydroxymethylation: Introduction of the hydroxymethyl group at the 2-position of the piperidine ring.

    Hydroxylation: Introduction of the hydroxyl group at the 4-position of the piperidine ring.

    Racemization: The final product is obtained as a racemic mixture, meaning it contains equal amounts of both enantiomers (2R,4S) and (2S,4R).

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The specific details of industrial production would depend on the scale and desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The hydroxyl group can be reduced to a hydrogen atom.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of rac-(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: The compound may interact with specific receptors, modulating their activity.

    Pathways Involved: The specific molecular pathways involved would depend on the biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    rac-(2R,4S)-2-(hydroxymethyl)piperidin-4-ol: The free base form of the compound without the hydrochloride salt.

    (2R,4S)-2-(hydroxymethyl)piperidin-4-ol: The enantiomerically pure form of the compound.

    (2S,4R)-2-(hydroxymethyl)piperidin-4-ol: The other enantiomer of the compound.

Uniqueness

rac-(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride is unique due to its specific stereochemistry and the presence of both hydroxymethyl and hydroxyl groups. This combination of features may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

531503-05-6; 531504-65-1

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63

IUPAC Name

(2S,4R)-2-(hydroxymethyl)piperidin-4-ol;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c8-4-5-3-6(9)1-2-7-5;/h5-9H,1-4H2;1H/t5-,6+;/m0./s1

InChI Key

QIKIPCQWZUFFFD-RIHPBJNCSA-N

SMILES

C1CNC(CC1O)CO.Cl

solubility

not available

Origin of Product

United States

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